molecular formula C19H20N2O6 B2547752 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide CAS No. 1396708-71-6

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide

Cat. No. B2547752
CAS RN: 1396708-71-6
M. Wt: 372.377
InChI Key: ZTZSGYKACRVFHT-UHFFFAOYSA-N
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Description

The compound "N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide" is a bisoxalamide derivative, which is a class of compounds known for their potential in catalytic activities and pharmaceutical applications. Bisoxalamides, such as N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), have been shown to be effective ligands in promoting copper-catalyzed N-arylation of anilines and cyclic secondary amines, which is a valuable reaction in the synthesis of various (hetero)aryl amines and pharmaceutically important building blocks .

Synthesis Analysis

The synthesis of furan derivatives, which are part of the compound's structure, can be achieved through a two-step sequence involving the nitroaldol reaction of ketal-functionalized nitroalkanes with alpha-oxoaldehydes, followed by acidic treatment to yield 2,5-disubstituted furans . This method has been successfully applied in the total synthesis of complex molecules with pharmaceutical relevance.

Molecular Structure Analysis

The molecular structure of bisoxalamide derivatives can be complex, and their analysis often requires advanced techniques such as X-ray crystallography. For instance, in the study of cycloaddition reactions between alkyl isocyanides and benzyliden-1,3-diketones, it was found that the expected furan derivatives were not formed; instead, 5-hydroxy-N-substituted-2H-pyrrol-2-ones were produced, with the structure confirmed by X-ray crystallography . This highlights the importance of rigorous structural analysis in understanding the chemistry of such compounds.

Chemical Reactions Analysis

Bisoxalamides have been shown to enhance catalytic activity in various chemical reactions. For example, the use of BFMO as a ligand in Cu-catalyzed direct monoarylation of piperazine with (hetero)aryl bromides achieves high selectivity, which is crucial for the synthesis of compounds with potential pharmaceutical applications . Additionally, the selective oxidation of various functional groups can be achieved using reagents like N-Hydroxy-o-benzenedisulfonimide, which can transform aldehydes to acids, benzyl alcohols to aldehydes, and thiols to disulfides .

Physical and Chemical Properties Analysis

The physical and chemical properties of bisoxalamides and related furan derivatives are influenced by their molecular structure. Substituent effects play a significant role, as seen in the synthesis of tetrahydrocyclohepta[cd]benzofurans, where the yield of the furans decreased with the introduction of alkyl groups but remained high with a phenyl group . These properties are essential for understanding the reactivity and potential applications of the compound .

Scientific Research Applications

Catalytic Activity in Organic Synthesis

Research has demonstrated the effectiveness of related compounds, such as N,N'-Bisoxalamides, in enhancing the catalytic activity in copper-catalyzed coupling reactions. These compounds facilitate the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines under relatively low temperatures and catalyst loadings, indicating potential applications in the synthesis of pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).

Synthesis of Heterocyclic Compounds

The compound's structure, featuring furan and benzodioxol motifs, suggests its utility in the synthesis of heterocyclic compounds. For instance, the synthesis and oxidation processes involving related furan derivatives have been explored, leading to the formation of novel tetrahydrobenzofuran derivatives and dimethyldioxirane oxidation products, showcasing the compound's potential in creating diverse organic structures (Levai et al., 2002).

Antioxidant and Antiproliferative Properties

Studies on sulfur-containing heterocyclic analogs have shown significant biological activities, including antioxidant and antiproliferative effects against cancer cells. These findings suggest the potential of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide in contributing to the development of novel anticancer therapies (Haridevamuthu et al., 2023).

Material Science Applications

The electrical properties of copper complexes with related oxime compounds have been investigated, revealing semiconducting properties and potential applications in material science. These studies highlight the versatility of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide and related compounds in the development of new materials with specific electrical characteristics (Aydogdu et al., 2003).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c22-17(20-9-12-3-6-14-15(8-12)27-11-26-14)18(23)21-10-19(24,13-4-5-13)16-2-1-7-25-16/h1-3,6-8,13,24H,4-5,9-11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZSGYKACRVFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide

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